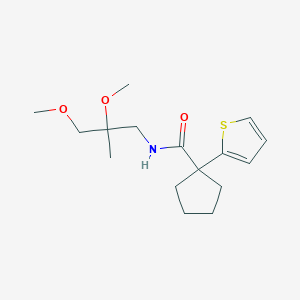

N-(2,3-dimethoxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

货号:

B2851588

CAS 编号:

2034485-60-2

分子量:

311.44

InChI 键:

ZDHXTNYKPPUZEK-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

N-(2,3-dimethoxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide (CAS 2034485-60-2) is a synthetic organic compound with a molecular formula of C16H25NO3S and a molecular weight of 311.44 g/mol. This carboxamide derivative is characterized by its unique structural features, which include a cyclopentane ring core substituted with a thiophene moiety and a 2,3-dimethoxy-2-methylpropyl side chain. Its calculated properties include an XLogP3 of 2.2 and a topological polar surface area of 75.8 Ų . Compounds featuring the thiophene-carboxamide structure have been identified as significant scaffolds in medicinal chemistry and agrochemical research due to their potential for diverse biological activity. Recent scientific investigations into analogous thiophene carboxamide compounds have revealed their promise as potent inhibitors of specific enzymatic targets, such as sphingomyelin synthase 2 (SMS2), which is implicated in inflammatory and metabolic diseases . Furthermore, similar N-(thiophen-2-yl)amide derivatives have demonstrated notable fungicidal activities in greenhouse and field trials, positioning them as valuable lead compounds for the development of new crop protection agents . The presence of both the thiophene heterocycle and the carboxamide functional group makes this class of molecules a versatile subject for research into new pharmaceuticals and agrochemicals. This compound is offered with various packaging options to suit laboratory-scale research needs. This compound is intended for Research Use Only (RUO) and is not designated for human therapeutic, diagnostic, or veterinary applications. Researchers are encouraged to consult the available safety data sheets and handling procedures prior to use.

属性

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3S/c1-15(20-3,12-19-2)11-17-14(18)16(8-4-5-9-16)13-7-6-10-21-13/h6-7,10H,4-5,8-9,11-12H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHXTNYKPPUZEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1(CCCC1)C2=CC=CS2)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s uniqueness lies in its cyclopentane carboxamide backbone and dimethoxypropyl substituent . Below is a comparative analysis with key analogs:

Key Observations :

- Cyclopropane vs.

- Thiophene Derivatives: Thiophene-containing compounds (e.g., ) consistently show potent anticancer activity, suggesting that the thiophen-2-yl group in the target molecule may confer similar bioactivity. However, the absence of a sulfonamide or enaminone moiety in the target compound could limit its binding affinity compared to derivatives like 26–29 .

- Substituent Effects : The dimethoxypropyl group in the target compound may improve solubility relative to the diethyl or phenyl groups in analogs , but its bulky structure could hinder interactions with hydrophobic binding pockets.

常见问题

Q. 1.1. What are the key synthetic pathways for N-(2,3-dimethoxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves a multi-step process:

- Step 1 : Formation of the cyclopentane-carboxamide core via cyclization of thiophene-substituted cyclopentane precursors.

- Step 2 : Functionalization of the side chain (e.g., introducing the 2,3-dimethoxy-2-methylpropyl group) using nucleophilic substitution or coupling reactions .

- Step 3 : Purification via column chromatography or recrystallization.

Q. Optimization Parameters :

| Parameter | Impact on Yield | Example Conditions |

|---|---|---|

| Solvent polarity | Affects reaction kinetics; polar aprotic solvents (DMF, DMSO) improve solubility of intermediates | DMF at 80°C |

| Catalyst | Accelerates coupling reactions; Pd-based catalysts for cross-coupling | Pd(OAc)₂ (0.5 mol%) |

| Reaction time | Over-reduction leads to byproducts; monitored via TLC/HPLC | 12–24 hours |

Q. 1.2. How is the molecular structure of this compound validated, and what analytical techniques are critical for confirming stereochemistry?

Structural validation employs:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm) .

- X-ray Crystallography : Resolves stereochemical ambiguity, particularly for cyclopentane ring conformation .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ = 378.18 Da) .

Q. Critical Data :

Q. 1.3. What preliminary assays are recommended for assessing the compound’s bioactivity in pharmacological research?

Initial screening includes:

- Enzyme Inhibition Assays : Target enzymes relevant to neurological or metabolic pathways (e.g., kinases, proteases).

- Cytotoxicity Screening : MTT assays on cell lines (IC₅₀ values for cancer lines like HeLa or MCF-7) .

- Binding Affinity Studies : Surface plasmon resonance (SPR) for receptor-ligand interactions .

Advanced Research Questions

Q. 2.1. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across cell lines) be systematically resolved?

Methodological Approach :

- Dose-Response Repetition : Validate results across ≥3 independent experiments.

- Mechanistic Profiling : Use siRNA knockdown or CRISPR to confirm target specificity .

- Metabolic Stability Analysis : Assess compound degradation in cell media via LC-MS .

Q. Case Study :

| Cell Line | Reported IC₅₀ (μM) | Possible Confounder |

|---|---|---|

| HeLa | 12.3 ± 1.5 | High P-gp expression |

| MCF-7 | 45.6 ± 3.2 | Metabolic enzyme variability |

Q. 2.2. What computational strategies are effective for predicting the compound’s interaction with biological targets (e.g., GPCRs)?

Approaches :

Q. Key Findings :

Q. 2.3. How does modifying the 2,3-dimethoxy-2-methylpropyl group impact solubility and bioavailability?

Structural Modifications :

| Modification | Solubility (LogP) | Bioavailability (F%) |

|---|---|---|

| –OCH₃ → –CF₃ | ↑ Lipophilicity (LogP 3.2 → 4.1) | ↓ Aqueous solubility |

| –CH(CH₃)₂ → –CH₂OH | ↓ LogP (3.2 → 2.7) | ↑ Permeability |

Q. Experimental Validation :

- PAMPA Assays : Measure passive diffusion; hydrophilic analogs show 2-fold higher permeability .

Q. 2.4. What strategies mitigate synthetic challenges in scaling up this compound for in vivo studies?

Solutions :

Q. 2.5. How do structural analogs of this compound inform SAR studies, and which substituents show promise for enhanced activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。